Flinderole A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N4 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
N-methyl-2-[2-[(E)-2-[(1R,3R)-1-methyl-4-[2-(methylamino)ethyl]-3-(2-methylprop-1-enyl)-2,3-dihydropyrrolo[1,2-a]indol-1-yl]ethenyl]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C32H40N4/c1-22(2)20-23-21-32(3,36-30-13-9-7-11-26(30)27(31(23)36)16-19-34-5)17-14-29-25(15-18-33-4)24-10-6-8-12-28(24)35-29/h6-14,17,20,23,33-35H,15-16,18-19,21H2,1-5H3/b17-14+/t23-,32-/m0/s1 |
InChI Key |
JIYVGYPPSVHWNN-GKBCDOBUSA-N |
Isomeric SMILES |
CC(=C[C@H]1C[C@](N2C1=C(C3=CC=CC=C32)CCNC)(C)/C=C/C4=C(C5=CC=CC=C5N4)CCNC)C |
Canonical SMILES |
CC(=CC1CC(N2C1=C(C3=CC=CC=C32)CCNC)(C)C=CC4=C(C5=CC=CC=C5N4)CCNC)C |
Synonyms |
flinderole A |
Origin of Product |
United States |
Origin and Isolation Methodologies of Flinderole a
Botanical Sources and Geographic Occurrence in Flindersia Species
Flinderole A was first isolated from Flindersia acuminata, a tree species native to Australia. google.comresearchgate.netnih.govnih.gov This plant, commonly known as silver silkwood or silver maple, is found in the rainforests of Queensland. acs.orgwikipedia.org The genus Flindersia, belonging to the family Rutaceae, comprises approximately 17 species distributed across Australia, New Guinea, the Moluccas, and New Caledonia. wikipedia.orgnsw.gov.auresearchgate.net
While Flindersia acuminata is the specific source of this compound, other species within the same genus have been found to produce structurally related compounds. tandfonline.com Notably, the related bis-indole alkaloids, Flinderole B and Flinderole C, were isolated from the bark of Flindersia amboinensis, a species found in Papua New Guinea. researchgate.netnih.govacs.orgukzn.ac.za Another species, Flindersia pimenteliana, also native to the region, is known to produce other distinct indole (B1671886) alkaloids. ukzn.ac.zadovepress.com This distribution highlights the genus Flindersia as a rich source of complex and bioactive alkaloids. tandfonline.com
| Botanical Source | Compound Isolated | Geographic Location |
| Flindersia acuminata | This compound, Isoborreverine | Australia (Queensland) google.comnih.govukzn.ac.za |
| Flindersia amboinensis | Flinderole B, Flinderole C, Dimethylisoborreverine | Papua New Guinea researchgate.netnih.govukzn.ac.za |
| Flindersia pimenteliana | Pimentelamine C, Borreverine (B1220021) | Papua New Guinea / Australia ukzn.ac.zadovepress.com |
Advanced Extraction and Purification Strategies for Natural Product Isolation
The isolation of this compound from its natural source is a meticulous process that relies on modern chromatographic techniques to separate the complex mixture of phytochemicals present in the plant material.
The process begins with the collection of the plant part containing the highest concentration of the target compound, which for this compound is the bark of Flindersia acuminata. ukzn.ac.za The dried and ground bark is subjected to an extraction process, typically using a solvent mixture such as dichloromethane/methanol, to create a crude extract containing a wide array of alkaloids and other secondary metabolites. acs.org
This crude extract is then subjected to a series of purification steps. An initial fractionation is often performed using techniques like flash chromatography. google.com In the case of the Flindersia extract, this initial chromatographic pass can successfully isolate some of the more abundant alkaloids, such as isoborreverine. google.com However, the separation of the structurally similar flinderole diastereomers requires more advanced and higher-resolution methods. google.com
The final purification of this compound is achieved through the use of High-Performance Liquid Chromatography (HPLC), specifically reverse-phase HPLC. google.com This technique is essential for separating the closely related flinderole compounds from one another. google.com Studies have demonstrated the successful baseline separation of this compound and its related alkaloids using specialized chiral stationary phases, such as vancomycin-based columns (e.g., Chirobiotic V and V2), which are particularly effective in resolving complex mixtures of stereoisomers. researchgate.netnih.gov The identity and purity of the isolated this compound are then confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). google.comgoogle.com
| Step | Technique | Description | Purpose |
| 1. Extraction | Solvent Extraction | The dried and ground bark of Flindersia acuminata is soaked in a solvent system (e.g., Dichloromethane/Methanol) to dissolve the chemical constituents. | To create a crude extract containing a mixture of alkaloids and other metabolites. acs.org |
| 2. Initial Fractionation | Flash Chromatography | The crude extract is passed through a silica (B1680970) gel column under pressure, with solvents of increasing polarity used to elute different fractions. | To separate the crude extract into simpler fractions and isolate more abundant, less polar compounds like Isoborreverine. google.com |
| 3. Final Purification | Reverse-Phase HPLC | Fractions containing flinderoles are injected into an HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase. Chiral columns (e.g., Chirobiotic V) may be used. | To achieve high-resolution separation of structurally similar diastereomers, yielding pure this compound. google.comnih.gov |
| 4. Structure Elucidation | Spectroscopic Analysis | Purified samples are analyzed using techniques such as 1D/2D NMR and High-Resolution Mass Spectrometry (HRMS). | To confirm the chemical structure and verify the purity of the isolated this compound. google.comgoogle.com |
Structural Elucidation and Stereochemical Assignment of Flinderole a
Application of Spectroscopic Approaches for Structural Determination
The determination of the planar structure of Flinderole A, which details the specific connectivity of its atoms, was accomplished through a suite of modern spectroscopic techniques. nih.gov High-Resolution Mass Spectrometry (HRMS) was fundamental in establishing the molecular formula of the compound, providing the initial elemental composition.
Following the determination of its formula, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy was performed to assemble the intricate bis-indole framework. nih.govnih.gov Techniques such as ¹H NMR and ¹³C NMR provided the initial inventory of protons and carbons, while 2D NMR experiments were crucial for establishing the connectivity between them.
Key 2D NMR methods employed included:
Correlation Spectroscopy (COSY): Used to identify proton-proton (H-H) spin-spin coupling networks within the individual indole (B1671886) and pyrrolidine (B122466) ring systems.
Heteronuclear Single Quantum Coherence (HSQC): Correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This was arguably the most critical technique, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations were essential for connecting the various structural fragments, such as linking the two distinct indole moieties and defining the novel pyrrolo[1,2-a]indole core. nih.gov
The collective data from these experiments allowed for the complete assembly of the planar structure of this compound.
| Position | Expected ¹³C Chemical Shift (δ) Range | Expected ¹H Chemical Shift (δ) Range & Multiplicity | Key HMBC Correlations |
|---|---|---|---|
| Indole Aromatic CH | 110-130 ppm | 7.0-7.6 ppm (d, t, m) | Correlations to other aromatic carbons and protons within the same indole ring. |
| Indole Quaternary C | 125-140 ppm | N/A | Correlations from nearby aromatic and benzylic protons. |
| Pyrrolidine CH/CH₂ | 30-65 ppm | 2.5-4.5 ppm (m) | Correlations to adjacent protons (via COSY) and to carbons within the pyrrolidine and attached indole rings. |
| C3' (Stereocenter) | ~45-55 ppm | ~3.0-4.0 ppm (m) | Correlations to the isoprenyl group protons and adjacent pyrrolidine protons. |
| C15 (Stereocenter) | ~30-40 ppm | ~2.5-3.5 ppm (m) | Correlations to the C15-methyl protons and protons on the bridging olefin. |
| Olefinic CH=CH | 120-140 ppm | 6.0-7.0 ppm (d) | Correlations to protons on both indole-containing fragments, confirming the linkage. |
Sophisticated Methodologies for Stereochemistry Elucidation
This compound possesses a complex three-dimensional structure characterized by two stereogenic centers at positions C3′ and C15. researchgate.net Determining the spatial arrangement of the substituents around these centers—the stereochemistry—required specialized analytical methods.
The relative stereochemistry , which describes the orientation of the substituents at the two stereocenters relative to each other, was established using Rotating-frame Overhauser Effect Spectroscopy (ROESY). google.com This NMR technique detects spatial proximity between protons. For this compound, the absence of a ROESY correlation between the methyl group at C15 and the isoprenyl group at C3' confirmed their anti relationship, meaning they are on opposite faces of the molecule. This distinguishes it from its diastereomer, Flinderole C, which exhibits a syn relationship. researchgate.net
The determination of the absolute configuration , which defines the actual three-dimensional arrangement of the enantiomers, is more complex. Research suggests that this compound is isolated from its natural source as a racemate (an equal mixture of both enantiomers). This is supported by biomimetic synthesis studies, which show that the acid-catalyzed dimerization thought to form the flinderole skeleton is not an enantioselective process. While methods such as X-ray crystallography or chiroptical techniques like Electronic Circular Dichroism (ECD) are the definitive standards for assigning absolute configuration, their application to a single, resolved enantiomer of this compound has not been reported in the literature. researchgate.netgoogle.com Therefore, while the relative configuration is known, the absolute configuration of a specific enantiomer remains unassigned.
| Stereochemical Aspect | Description | Method of Determination |
|---|---|---|
| Stereocenters | C3' and C15 | Inferred from structural analysis. researchgate.net |
| Relative Stereochemistry (Diastereomer) | anti-configuration between the C15-methyl and C3'-isoprenyl groups. | ROESY (Rotating-frame Overhauser Effect Spectroscopy). google.com |
| Absolute Stereochemistry (Enantiomer) | Isolated as a racemic mixture; absolute configuration of individual enantiomers is not assigned. | Deduced from biomimetic synthesis and lack of reported optical activity upon isolation. |
Biosynthetic Hypotheses and Investigations of Flinderole a
Proposed Biosynthetic Pathways Involving Borrerine (B1196032) Dimerization
The leading hypothesis for the biosynthesis of Flinderole A and related compounds centers on the dimerization of the monomeric natural product, borrerine. nih.govresearchgate.netthieme-connect.com This biomimetic approach suggests that the entire flindersial alkaloid family, including this compound, shares a common biosynthetic origin. nih.govthieme-connect.com The proposed pathway begins with the common amino acid precursor, tryptamine (B22526). nih.govgoogle.com
The core of the hypothesis is an acid-promoted dimerization of borrerine. nih.govacs.org While its structural isomers, the borreverines, are thought to form via a [4+2] Diels-Alder cycloaddition, the distinct skeleton of this compound necessitates a different reaction mechanism. thieme-connect.com The formation of the central pyrrolidine (B122466) ring in this compound is proposed to occur through a formal [2+3] cycloaddition cascade. google.comthieme-connect.comacs.org This symmetrical retrosynthetic analysis points to a monomeric tryptamine diene as a plausible precursor, which would dimerize to create the flinderole framework. google.comacs.org This proposed pathway, which mirrors the synthesis of these compounds in the laboratory, represents a significant reduction in complexity from earlier synthetic strategies. google.comacs.org
| Step | Precursor(s) | Transformation | Product(s) | Proposed Mechanism |
|---|---|---|---|---|
| 1 | Tryptamine | Biosynthesis | Borrerine | Multi-step enzymatic process in the plant. nih.govgoogle.com |
| 2 | Borrerine (2 units) | Dimerization | This compound | Acid-promoted formal [2+3] cycloaddition. thieme-connect.comacs.org |
Elucidation of Enzymatic and Non-Enzymatic Transformations
Investigations into the formation of this compound strongly suggest that the key dimerization step is a non-enzymatic transformation. researchgate.net Laboratory syntheses have successfully demonstrated that the dimerization of borrerine can be promoted by acid, mimicking a plausible natural process. nih.govgoogle.comacs.org
The choice of acid and reaction conditions has been shown to be critical in directing the outcome of the dimerization. thieme-connect.com For instance, treating borrerine with strong acids like trifluoroacetic acid (TFA) tends to produce a mixture of products, with prolonged exposure favoring the thermodynamically more stable isoborreverine isomer. thieme-connect.comacs.org However, experiments have found that using neat acetic acid can selectively generate the pyrrolidine skeleton characteristic of the flinderoles, although the reaction is slower. thieme-connect.com This ability to control the regioselectivity of the reaction by fine-tuning non-enzymatic conditions further supports a non-enzymatic pathway. acs.org The transformation of isolated flinderoles into isoborreverine under acidic conditions confirms that the flinderoles are kinetic products, while the isoborreverines are the thermodynamic products. thieme-connect.com
While the final dimerization appears non-enzymatic, the initial synthesis of the borrerine precursor from tryptamine within the plant is presumed to be an enzymatic process. nih.govgoogle.com However, the crucial cycloaddition that defines the this compound structure is believed to proceed without enzymatic control, driven by the chemical reactivity of the borrerine precursor in an acidic environment within the plant's tissues.
Studies on the Stereochemical Course and Optical Activity in Natural Biosynthesis
A significant point of investigation in the biosynthesis of this compound has been its stereochemistry and optical activity. researchgate.net A non-enzymatic dimerization, as hypothesized, would be expected to produce a racemic mixture—a 50:50 blend of both enantiomers, resulting in no net optical activity. researchgate.netacs.org
An initial report, however, described natural flinderoles as being optically active, which created a contradiction with the proposed non-enzymatic biosynthetic pathway. researchgate.net This inconsistency prompted further study. Researchers synthesized pure enantiomers of the related Flinderole B to precisely measure their optical properties. researchgate.net The results of this study revealed that the specific rotation values were markedly different from those in the original report, which had been based on measurements at low concentrations. researchgate.net
This new, more accurate data resolved the inconsistency and strongly supported the hypothesis that flinderoles are produced as racemic compounds in nature. researchgate.net The lack of optical activity is consistent with a non-enzymatic, acid-catalyzed dimerization of borrerine, where the formation of either enantiomer is equally probable. researchgate.netacs.org This finding aligns with the observation that other similar natural products are also found as racemates. researchgate.net
Chemical Synthesis Strategies for Flinderole a
Total Synthesis Approaches and Methodological Developments
The total synthesis of Flinderole A has been approached through various innovative strategies, primarily focusing on biomimetic pathways and the development of divergent and stereoselective methods. These approaches often leverage powerful cascade reactions and cycloaddition chemistry to efficiently construct the molecule's intricate framework.
Biomimetic Synthesis from Tryptamine (B22526) and Borrerine (B1196032)
A highly effective and elegant strategy for the synthesis of this compound is rooted in a biomimetic approach that is believed to mirror its natural biosynthesis. nih.govacs.org This strategy commences with the readily available starting material, tryptamine.
In a concise sequence, tryptamine is converted to the natural product borrerine over two steps. uh.eduorganic-chemistry.org The crucial step in the synthesis is the subsequent acid-promoted dimerization of borrerine. nih.govacs.org This reaction proceeds as a cascade sequence, leading to the selective formation of this compound. uh.edu Researchers have demonstrated that the entire family of flindersial alkaloids, including this compound, Flinderole B, Flinderole C, desmethylflinderole C, isoborreverine, and dimethylisoborreverine, can be synthesized in just three steps from tryptamine using this biomimetic dimerization as the key transformation. researchgate.netnih.govacs.org
A comprehensive study detailed a protecting-group-free, six-step total synthesis of all flindersia alkaloids, which further underscores the efficiency of the biomimetic strategy. acs.orgnih.gov The choice of acid catalyst in the dimerization step is critical and can dictate the product distribution, highlighting a divergent aspect within the biomimetic framework. organic-chemistry.org
| Starting Material | Key Intermediate | Key Reaction | Product | Reference(s) |
| Tryptamine | Borrerine | Acid-promoted dimerization/cascade | This compound | uh.edu, organic-chemistry.org, nih.gov |
| Tryptophol | Tertiary alcohol 28 | Acid-catalyzed dimerization | Flinderoles A-C | acs.org, nih.gov, acs.org |
Divergent Total Synthesis Methodologies
Divergent synthesis has emerged as a powerful strategy to access a variety of structurally diverse indole (B1671886) alkaloids, including this compound, from a common precursor. acs.org This approach is particularly valuable as it allows for the controlled formation of different alkaloid skeletons by subtly modifying reaction conditions. researchgate.net
A remarkable example of this is the dimerization of indole-substituted butadienes. Researchers have discovered that a switch in regioselectivity can be achieved by choosing between Lewis acid or thermal activation. researchgate.netresearchgate.net This switch allows for divergent pathways to the borreverine (B1220021), caulindole, and flinderole families of natural products. acs.org For instance, treating a specific diene intermediate with trifluoroacetic acid (TFA) can exclusively yield flinderole derivatives, with no detectable formation of the [4+2] cycloaddition products like isoborreverine. acs.org This strategic control over competing reaction pathways is a hallmark of sophisticated divergent synthesis.
Stereoselective Synthetic Routes
The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol in its synthesis. researchgate.net Consequently, significant effort has been dedicated to developing stereoselective methods to construct its challenging architecture.
One notable advancement is the development of a highly stereo- and regioselective formal [3+2] cycloaddition reaction. This reaction, which forms the core pyrrolo[1,2-a] indole structure, has been instrumental in the first total syntheses of the related Flinderoles B and C. google.comncl.res.in The reaction proceeds between a tertiary alcohol and an olefin or a sulphonated diene in the presence of a Lewis acid, such as Cu(OTf)₂ or BF₃OEt₂. google.com
Progress towards a concise and enantioselective synthesis of the flinderoles has also been reported, featuring an enantioselective conjugate addition of alkenylboronic acids to an unprotected indole-appended enone. researchgate.net In a different approach targeting Flinderoles B and C, a gold(I)-catalyzed intramolecular hydroarylation of an allene (B1206475) was employed to stereoselectively establish the pyrrolidine (B122466) ring and the isobutenyl side-chain, key features of the flinderole scaffold. nih.govscispace.comrsc.org
| Method | Key Transformation | Stereochemical Outcome | Target | Reference(s) |
| Lewis Acid Catalysis | Formal [3+2] Cycloaddition | High Stereo- and Regioselectivity | Pyrrolo[1,2-a] indole core | google.com, ncl.res.in |
| Gold(I) Catalysis | Intramolecular Allene Hydroarylation | Sets key stereocenters | Flinderoles B and C | nih.gov, scispace.com |
| Boronic Acid Chemistry | Enantioselective Conjugate Addition | Access to α-chiral heterocycles | Flinderole scaffold | researchgate.net |
Cascade Reactions and Cycloaddition Chemistry in Synthesis
Cascade reactions and cycloaddition chemistry are central to the efficient synthesis of this compound. uh.edu These powerful transformations enable the rapid construction of molecular complexity from simpler precursors in a single operation. The biomimetic synthesis of this compound from borrerine is a prime example of a cascade reaction initiated by acid. uh.edu
The dimerization of borrerine is governed by competing formal cycloaddition pathways. The formation of this compound proceeds via a formal [3+2] cycloaddition, whereas the isomeric borreverines are formed through a competing [4+2] cycloaddition (Diels-Alder reaction). organic-chemistry.orgnih.gov The ability to control the outcome of these competing pathways is a key element in the total synthesis. organic-chemistry.orgacs.org For example, treatment of borrerine with acetic acid favors the [3+2] pathway to yield this compound, while BF₃•OEt₂ can promote the [4+2] pathway to form isoborreverine. organic-chemistry.org This highlights the utility of cycloaddition chemistry in building the core structure of these alkaloids. acs.org A gold-catalyzed hydroarylation of an allene represents another sophisticated cyclization strategy employed in the synthesis of related flinderoles. nih.govrsc.org
Considerations for Scalable and Efficient Synthetic Production
A major goal in natural product synthesis is the development of routes that are not only academically novel but also practical, efficient, and scalable for producing material for further research. acs.orguh.edu Several strategies employed in the synthesis of this compound reflect these considerations.
The biomimetic approach is inherently efficient, often minimizing the number of synthetic steps. acs.org The development of protecting-group-free syntheses is a significant step towards scalability, as it reduces the number of reaction and purification steps, thereby saving time and resources. acs.orgacs.orgnih.gov The six-step, protecting-group-free synthesis of the flindersia alkaloids is a testament to this principle. acs.orgacs.org
Structure Activity Relationship Sar Studies of Flinderole a
Identification of Key Structural Motifs Correlating with Biological Activity
The unique architecture of the flinderoles distinguishes them from their isomers, the borreverine (B1220021) class of compounds, and provides a basis for understanding their biological activity. nih.goviliadint.com Key structural features of the flinderole skeleton include a C-3/C-16 trans-disubstituted olefin that links the two tryptamine-like subunits, a distinctive pyrrolidine (B122466) ring with an isobutenyl side-chain, and a methyl quaternary center at the C-15 position. nih.gov
The bis-indole nature of the scaffold is considered fundamental to its activity. Studies on related indole (B1671886) derivatives have shown that bis-indole structures are active against P. falciparum, whereas corresponding mono-indole compounds are inactive, emphasizing the necessity of the dual-indole motif for the observed antimalarial effects. acs.orgnih.gov
SAR studies within the flinderole family have revealed specific correlations between structural modifications and antimalarial potency. A significant finding is that methylation of the aliphatic amine side chain enhances antiplasmodial properties. nih.gov Flinderole A possesses a secondary amine, while Flinderoles B and C feature tertiary amines. researchgate.net This suggests that the nature of the substitution on the nitrogen atom of the tryptamine (B22526) side chain plays a direct role in the compound's interaction with its biological target.
The synthesis of various flinderole analogs provides a platform for systematic SAR exploration, allowing researchers to determine which atomic groups, or pharmacophores, are essential for their biological effects. iliadint.comgoogle.com
| Compound | Key Structural Features | Reported Antimalarial Activity (IC50 against P. falciparum Dd2 strain) |
|---|---|---|
| This compound | Bis-indole alkaloid, secondary amine side chain | 0.15–1.42 µM nih.govresearchgate.netgoogle.com |
| Flinderole B | Bis-indole alkaloid, tertiary amine (N-methyl) side chain | 0.15–1.42 µM nih.govresearchgate.netgoogle.com |
| Flinderole C | Bis-indole alkaloid, tertiary amine (N-methyl) side chain, stereoisomer of Flinderole B | 0.15–1.42 µM nih.govresearchgate.netgoogle.com |
Mechanistic Investigations of Biological Activity Pathways
The primary antimalarial mechanism of action reported for the flinderole class of compounds is the inhibition of hemozoin formation. dovepress.comnih.gov During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.
This compound and its congeners are believed to interfere with this critical detoxification process. nih.gov While the precise interaction is still under investigation, it is proposed that some indole derivatives can directly bind to ferriprotoporphyrin IX (the monomeric unit of heme), thereby preventing its polymerization into hemozoin. nih.govdovepress.com The accumulation of free heme is highly toxic to the parasite, leading to its death. This mechanism of action is notably different from that of established antimalarials like chloroquine, which is significant in the context of widespread drug resistance. dovepress.comnih.gov The novel structure and mechanism of the flinderoles make them promising leads for the development of new therapeutics to combat resistant malaria strains. researchgate.netcoastal.edu
Computational Approaches in SAR Analysis, including Molecular Docking and Quantum Chemical Calculations
Computational methods are increasingly employed to elucidate the SAR of natural products like this compound, providing insights into their interactions with biological targets at a molecular level.
Molecular Docking: Molecular docking simulations have been used to predict the binding modes and affinities of flinderoles with various protein targets. These in silico studies have explored the potential of this compound and its analogs against a range of pathogens.
Antiparasitic Targets: Docking studies revealed that this compound and Flinderole B are strong binders to Leishmania major methionyl-tRNA synthetase, a crucial enzyme for protein synthesis in the parasite. tandfonline.comresearchgate.net This suggests a potential antileishmanial activity for these compounds.
Antiviral Targets: In a screening for anti-Zika virus agents, this compound and B demonstrated notable docking scores against the ZIKV NS2B/NS3 protease. nih.gov The simulations showed one indole moiety of the flinderole molecule occupying a hydrophobic binding pocket, while the second indole and the amide side chain were positioned near the active site histidine residue. nih.gov Other studies have explored Flinderole B as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov
Anti-inflammatory Targets: A docking analysis of Flinderole C with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, predicted interactions involving hydrogen bonds with the amino acid residues Phe 381 and Ser 353.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is another powerful computational tool used to correlate the chemical structure of compounds with their biological activity. acs.orgnih.gov For indole-based compounds, QSAR models have been developed to predict their anticancer and antimalarial activities. acs.org Such models use calculated molecular descriptors to build mathematical equations that can forecast the potency of novel, unsynthesized derivatives. This approach is crucial for the rational design and structural optimization of this compound analogs to create compounds with improved efficacy. nih.gov
| Compound | Protein Target | Organism/Virus | Key Findings from Docking Study |
|---|---|---|---|
| This compound & B | Methionyl-tRNA synthetase | Leishmania major | Identified as strong docking ligands. tandfonline.comresearchgate.net |
| This compound & B | NS2B/NS3 Protease | Zika Virus (ZIKV) | Showed notable docking scores; one indole in hydrophobic site, the other near the active site. nih.gov |
| Flinderole C | Cyclooxygenase-2 (COX-2) | Human | Predicted hydrogen bonding with Phe 381 and Ser 353. |
| Flinderole B | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Investigated as a potential inhibitor. nih.gov |
Chemical Derivatization and Analog Development of Flinderole a
Synthetic Strategies for Flinderole A Analogs and Derivatives
The complex, stereochemically rich architecture of this compound has spurred the development of several elegant synthetic strategies. These approaches are often designed to be convergent, allowing for the late-stage combination of complex fragments, which is ideal for generating a library of analogs.
One prominent strategy involves a biomimetic approach that mimics the proposed natural biosynthesis of flinderole alkaloids. This method hinges on the acid-promoted dimerization of a monomeric tryptamine (B22526) diene or a tertiary alcohol precursor like borrerine (B1196032). google.comresearchgate.netacs.org The reaction proceeds through a formal [3+2] cycloaddition and Diels-Alder reaction sequence. acs.orgnih.gov The choice of Lewis acid catalyst is critical in this dimerization, influencing the yield and diastereoselectivity of the resulting flinderole framework. google.com A screening of various Lewis acids for the dimerization of a key alcohol intermediate demonstrated a range of effectiveness, with Copper(II) triflate showing superior results in producing the desired flinderole adducts. google.com
Table 1: Effect of Various Lewis Acids on a Key Dimerization Step in Flinderole Synthesis This table summarizes the results from screening different Lewis acids for the dimerization of an alcohol precursor to form the core flinderole structure.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (a:b) |
|---|---|---|---|---|---|
| 1 | TMSOTf (20) | CH2Cl2 | 0 | 10 | 1:1 |
| 2 | Yb(OTf)3 (20) | CH2Cl2 | 25 | 25 | 1:1 |
| 3 | Sc(OTf)3 (20) | CH2Cl2 | 25 | 30 | 1:1 |
| 4 | BF3·OEt2 (20) | CH2Cl2 | 0 | 45 | 1:1.2 |
| 5 | Cu(OTf)2 (10) | CH2Cl2 | 25 | 70 | 1:1.5 |
| 6 | In(OTf)3 (20) | CH2Cl2 | 25 | 40 | 1:1 |
Another powerful and convergent approach utilizes modern catalytic methods. Toste and colleagues reported a total synthesis of Flinderoles B and C employing a gold(I)-catalyzed intramolecular hydroarylation of a pendant allene (B1206475). scispace.comnih.gov This key step efficiently constructs the characteristic pyrrolidine (B122466) ring and the isobutenyl side chain. nih.gov The two main fragments of the molecule are coupled via a Horner-Wadsworth-Emmons olefination, a strategy that offers flexibility for introducing variations in the linker connecting the two indole (B1671886) moieties. scispace.comnih.gov The convergent nature of this synthesis is particularly advantageous for creating analogs, as modifications can be made to either indole fragment before the coupling step. nih.gov
Modification Approaches for Probing Structure-Biological Activity Relationships
Understanding the relationship between the chemical structure of flinderoles and their antimalarial activity is crucial for designing more potent and effective derivatives. Flinderoles A, B, and C are natural analogs that provide initial insights into this relationship, as they exhibit potent but varying activity against chloroquine-resistant strains of Plasmodium falciparum. nih.govacs.org
The primary structural differences among Flinderoles A, B, and C relate to stereochemistry and substitution patterns, which directly impact their biological efficacy. scispace.com All three compounds were found to have selective antimalarial activities with IC50 values ranging from 0.08 to 1.42 μM. acs.orgdovepress.commdpi.com SAR studies have indicated that even subtle changes can influence potency. For instance, one study noted that methylation of the C-3 ethylamine (B1201723) side chain was found to enhance the antiplasmodial properties of flinderoles, suggesting that modification at this site is a promising avenue for analog development. dovepress.comnih.gov The digestive vacuole of the parasite is a key target, where these compounds appear to inhibit hemozoin formation through a mechanism distinct from that of chloroquine. dovepress.comnih.gov
Table 2: Structure and Antimalarial Activity of Natural Flinderole Alkaloids This table compares the structures of Flinderoles A, B, and C and their reported inhibitory concentrations against the Dd2 chloroquine-resistant strain of P. falciparum.
| Compound | Key Structural Features | IC50 against P. falciparum (Dd2 Strain) (µM) |
|---|---|---|
| This compound | Isomeric to Flinderole B/C with a unique rearranged skeleton. acs.org | 0.15 - 1.42 nih.govacs.org |
| Flinderole B | Stereoisomer of Flinderole C. scispace.com | 0.15 - 1.42 nih.govacs.org |
| Flinderole C | Stereoisomer of Flinderole B; considered the most potent of the group. scispace.comcoastal.edu | 0.08 - 0.15 dovepress.commdpi.com |
Beyond the natural flinderoles, synthetic work on related bis-indole scaffolds has provided further SAR insights. For example, studies on indole-sulfonamide derivatives showed that among various bis-indole compounds tested, a derivative bearing a 4-methoxy (OCH3) group exhibited the most potent antimalarial activity. nih.gov This highlights that substitutions on the aromatic rings of the indole nuclei can significantly modulate biological function.
Exploration of Novel Bis-indole and Pyrrolo[1,2-a]indole Frameworks
Research inspired by this compound has extended to the synthesis and exploration of related heterocyclic systems, particularly isomeric bis-indole alkaloids and the core pyrrolo[1,2-a]indole scaffold.
The borreverine (B1220021) class of bis-indole alkaloids, including isoborreverine and dimethylisoborreverine, are structural isomers of the flinderoles. scispace.comresearchgate.net Intriguingly, biomimetic syntheses targeting flinderoles often co-produce these isomers through divergent pathways from a common precursor. acs.orgnih.gov These related alkaloids also exhibit antimalarial properties and serve as a basis for comparative SAR studies, helping to deconstruct the specific structural features of the flinderole skeleton that are essential for its potent activity. researchgate.netdovepress.com
The pyrrolo[1,2-a]indole unit is a privileged heterocyclic motif present within the flinderole structure and is found in numerous other biologically active natural products and pharmaceuticals. researchgate.netacs.orgrsc.org The challenge of synthesizing the flinderole core has catalyzed the development of new methods to construct this framework. Recent advances include:
Calcium(II)-Catalyzed Cascade Reactions: A temperature-controlled cascade reaction between tryptamines and propargylic alcohols can selectively produce pyrrolo[1,2-a]indole scaffolds. acs.org This method proceeds through an allene migration pathway, offering a clean and high-yielding route to the core structure. acs.org
Radical Cascade Cyclizations: Copper-catalyzed radical cascades involving N-substituted indole-3-aldehydes and aryl alkenes have been developed to access functionalized pyrrolo[1,2-a]indoles. acs.org
Asymmetric Annulations: Enantioselective [3+2] annulation reactions, for instance between 2-nitrovinylindoles and azlactones catalyzed by a bifunctional tertiary amine, provide access to chiral pyrrolo[1,2-a]indole structures. researchgate.net
These modern synthetic methodologies, often inspired by the structural complexity of natural products like this compound, are expanding the chemical toolbox for creating diverse and complex indole-based molecules for drug discovery. rsc.org
Advanced Research Directions and Future Perspectives on Flinderole a
Integration of Novel Synthetic Methodologies for Accessing Analogs
The total synthesis of Flinderole A and its related compounds is crucial for providing sufficient material for extensive biological testing and for generating a diverse range of analogs to probe structure-activity relationships (SAR). acs.orgmdpi.com Early and efficient synthetic strategies have often been "biomimetic," meaning they are designed to imitate the proposed natural biosynthetic pathway. uah.edu A key biomimetic approach involves the acid-promoted dimerization of borrerine (B1196032) or its derivatives, which are synthesized from tryptamine (B22526). mdpi.comuah.edu This method has proven effective for producing not only this compound but also its isomers like Flinderole B, Flinderole C, and isoborreverine. uah.edu
Modern organic synthesis offers more advanced and controlled methodologies. The development of new catalytic systems has been particularly impactful, opening up new routes for the total synthesis of these complex molecules. researchgate.net One notable advancement is the use of gold(I) catalysis. A gold(I)-catalyzed hydroarylation of an allene (B1206475) with an indole (B1671886) has been successfully applied to the total synthesis of Flinderoles B and C. researchgate.netmdpi.com This key step efficiently establishes the unique pyrrolidine (B122466) and isobutenyl features of the flinderole skeleton. researchgate.netmdpi.com Other critical steps in these advanced syntheses include the Horner-Wadsworth-Emmons olefination to construct the alkene bridge connecting the two indole fragments. researchgate.net
The convergent nature of these modern syntheses is a significant advantage, allowing for the rapid assembly of the complex flinderole core and providing straightforward access to a wide array of analogs. researchgate.net By modifying the initial building blocks, such as using substituted tryptamines or different aldehydes, chemists can create a library of flinderole-like compounds. mdpi.com This library is invaluable for systematically studying how structural changes affect biological activity, potentially leading to the discovery of derivatives with improved potency or novel therapeutic properties. mdpi.com
| Synthetic Strategy | Key Reaction / Concept | Target Compounds | Reference |
| Biomimetic Synthesis | Acid-promoted dimerization of borrerine | Flinderoles A, B, C, Isoborreverine | mdpi.comuah.edu |
| Gold-Catalyzed Synthesis | Hydroarylation of an allene with indole | Flinderoles B, C | researchgate.netmdpi.com |
| Convergent Synthesis | Horner-Wadsworth-Emmons olefination | Flinderoles B, C | researchgate.net |
| Analog Library Generation | Use of substituted tryptamine derivatives | Flinderole Analogs | mdpi.com |
Synergistic Application of Computational and Experimental Research
The integration of computational (in silico) methods with traditional experimental research offers a powerful, streamlined approach to drug discovery. This synergy is particularly valuable for natural products like this compound, where computational tools can predict biological activities, guide synthetic efforts, and elucidate mechanisms of action at a molecular level. nih.govtandfonline.com
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a specific protein target. nih.gov These studies have been used to explore the potential of flinderoles against a range of therapeutic targets beyond malaria. For instance, in silico screening of large compound libraries has identified this compound and B as potential inhibitors of protein targets in the Zika virus (ZIKV), specifically the NS2B-NS3 protease. mdpi.com Similarly, molecular docking analyses have highlighted this compound and B as strong docking ligands for Leishmania major methionyl-tRNA synthetase, suggesting a potential application in treating leishmaniasis. termedia.pl
More advanced computational methods, such as molecular dynamics (MD) simulations, can further validate these docking predictions. nih.gov MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and identifying key amino acid residues involved in the binding. nih.govresearchgate.net Such a study on Flinderole B and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 identified specific residues like Asp-618 and Asp-760 as crucial interacting partners, suggesting that Flinderole B could impede viral replication. nih.govnih.gov
These computational predictions are not an end in themselves but serve to guide and prioritize experimental work. nih.gov Compounds identified as promising hits in in silico screens can then be synthesized and subjected to in vitro biological assays for validation. nih.gov Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to assess the "drug-likeness" of potential analogs before committing resources to their synthesis. nih.govnih.gov This iterative cycle of computational prediction followed by experimental validation accelerates the process of developing lead compounds with improved potency and favorable pharmacokinetic profiles. nih.govtandfonline.com
| Compound | Protein Target | Disease/Area | Computational Method | Key Finding | Reference |
| This compound & B | NS2B-NS3 Protease | Zika Virus | Molecular Docking, Lipinski's Rules | Identified as potential inhibitors conforming to drug-likeness rules. | mdpi.com |
| This compound & B | Methionyl-tRNA synthetase | Leishmaniasis | Molecular Docking | Strongest docking ligands among 209 alkaloids tested. | termedia.pl |
| Flinderole B | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Molecular Docking, Molecular Dynamics (MD) | Stable binding to RdRp, suggesting potential to impede viral replication. | nih.govnih.gov |
| This compound | nsP3 Macrodomain | Alphaviruses (e.g., Sindbis virus) | Molecular Docking | Identified as a top hit with strong docking energy. | uah.edu |
| Flinderole C | Cyclooxygenase-2 (COX-2) | Analgesia/Inflammation | Molecular Docking | Favorable binding interactions, suggesting potential as a COX-2 inhibitor. | nih.gov |
Unexplored Research Avenues in Natural Product Chemistry and Beyond
While the antimalarial activity of this compound is its most established biological property, the future of flinderole research lies in exploring its full therapeutic potential and understanding its molecular mechanisms. mdpi.com The emergence of drug resistance in malaria parasites necessitates the discovery of therapeutics with novel modes of action, and the unique structure of the flinderoles makes them promising candidates in this regard. An essential avenue of future research is the precise elucidation of its antimalarial mechanism, moving beyond initial activity screening to identify its specific molecular target within the Plasmodium falciparum parasite.
The in silico studies detailed previously have opened up several exciting and underexplored research paths. The predicted activity against viral and other parasitic targets strongly suggests that the biological profile of flinderoles is not limited to malaria. nih.govmdpi.comtermedia.pl A critical future direction will be the experimental validation of these computational hits. In vitro assays against Zika virus, various Leishmania species, and even SARS-CoV-2 are warranted to determine if the predicted binding affinities translate into tangible biological activity. nih.govmdpi.comtermedia.pl The finding that Flinderole C may interact with the COX-2 enzyme also points toward a completely unexplored potential in anti-inflammatory applications. nih.gov
Furthermore, the synthetic platforms developed for creating flinderole analogs can be leveraged to systematically explore the SAR for these new potential activities. mdpi.comresearchgate.net By creating libraries of analogs and testing them against this broader panel of viral and parasitic targets, researchers can identify chemical modifications that enhance potency and selectivity for a desired therapeutic effect. This work could lead to the development of a new class of broad-spectrum antiparasitic or antiviral agents derived from the flinderole scaffold. The journey from a natural product isolated from a plant to a potential multi-target therapeutic platform highlights the continuing importance of natural product chemistry in modern drug discovery. nih.gov
Q & A
Q. What is the established synthesis protocol for Flinderole A, and what analytical techniques are recommended for structural validation?
this compound is synthesized via a [3+2] cycloaddition reaction using tert-alcohol (1a) and sulfonated diene (1b) under Lewis acid catalysis (e.g., Cu(OTf)₂ or BF₃-OEt₂) in nonpolar solvents . For structural validation, researchers should employ nuclear magnetic resonance (NMR) for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and X-ray crystallography (if crystalline derivatives are obtainable) to resolve complex stereochemistry.
Q. How can researchers design experiments to assess this compound’s bioactivity in antiviral contexts?
Initial bioactivity screening should follow standardized in vitro assays targeting viral replication pathways. For example:
- RNA-dependent RNA polymerase (RdRp) inhibition assays (e.g., fluorescence-based polymerase activity tests for SARS-CoV-2 RdRp) .
- Cytotoxicity profiling using mammalian cell lines (e.g., Vero E6 cells) to determine selectivity indices.
- Dose-response curves to calculate IC₅₀ values. Pair these with positive controls (e.g., Remdesivir) to contextualize potency .
Advanced Research Questions
Q. What computational approaches are used to predict this compound’s interaction with viral enzymes, and how can these guide experimental design?
- Molecular docking : Use software like AutoDock Vina to model this compound’s binding to target proteins (e.g., SARS-CoV-2 RdRp active sites). Focus on residues like Asp-618 and Arg-624, which are critical for ligand-protein stability .
- Molecular dynamics (MD) simulations : Run 100-ns MD simulations (e.g., using GROMACS) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding patterns .
- ADMET prediction : Use tools like admetSAR2 to evaluate blood-brain barrier permeability, hepatotoxicity, and carcinogenicity, which inform in vivo study feasibility .
Q. How should researchers address discrepancies between in silico predictions and in vitro results for this compound?
- Re-examine force fields and parameters : Ensure docking simulations use updated protein structures (e.g., cryo-EM-resolved RdRp conformations) to avoid model bias .
- Validate assay conditions : Check for assay interference (e.g., solvent DMSO concentrations >0.1% may disrupt enzyme activity).
- Explore off-target effects : Use transcriptomic or proteomic profiling to identify unintended interactions that in silico models may miss.
Q. What methodological considerations are critical for validating the ADMET properties of this compound in preclinical studies?
- Pharmacokinetic profiling : Conduct plasma protein binding assays and microsomal stability tests to predict bioavailability.
- Toxicity screens : Prioritize Ames tests for mutagenicity and hERG channel assays for cardiotoxicity .
- Species-specific metabolism : Use hepatocytes from multiple species (e.g., human, rat) to identify metabolic liabilities.
Data Contradiction and Reproducibility
Q. How can researchers reconcile conflicting data on this compound’s inhibitory efficacy across different viral strains?
- Standardize experimental models : Use isogenic viral variants (e.g., SARS-CoV-2 WA1 vs. Delta/Omicron) to control for mutation-driven resistance.
- Cross-validate assays : Compare results from RdRp inhibition assays with virus yield reduction assays (e.g., plaque assays) to confirm mechanistic consistency .
- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., potency correlation with RdRp conservation scores).
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.
- Batch-to-batch consistency : Employ QC/QA checks (e.g., NMR purity >95%, endotoxin levels <0.1 EU/mg).
- Open-data sharing : Deposit synthetic protocols and spectral data in repositories like Zenodo or ChemRxiv .
Q. How should researchers optimize molecular dynamics simulations for this compound-protein complexes?
- Solvation models : Use explicit solvent (e.g., TIP3P water) rather than implicit models to improve accuracy.
- Replica exchange MD : Apply enhanced sampling techniques to explore conformational space efficiently.
- Validation against experimental data : Compare simulation-derived binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
